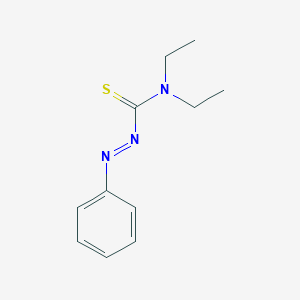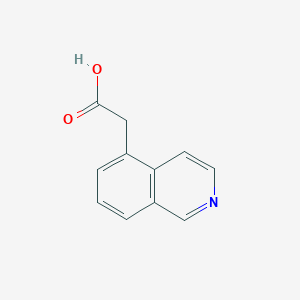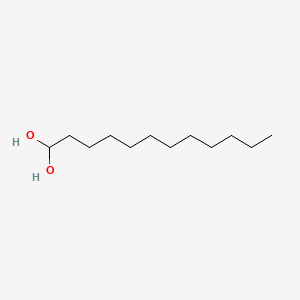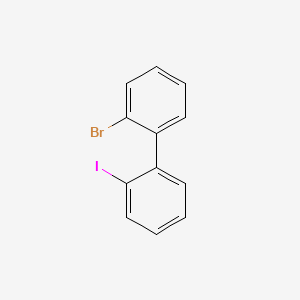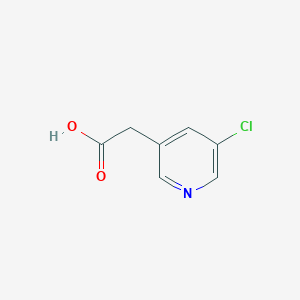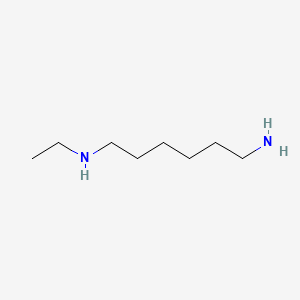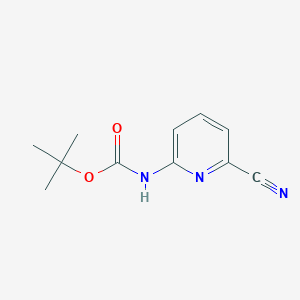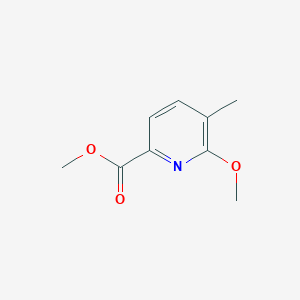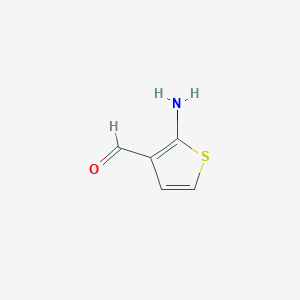
1H-Isoindole-1,3(2H)-dione, 2-(2-iodoethyl)-
Descripción general
Descripción
1H-Isoindole-1,3(2H)-dione, 2-(2-iodoethyl)- is an organic compound that belongs to the class of heterocyclic compounds. It has been found to have potential applications in scientific research due to its unique properties.
Aplicaciones Científicas De Investigación
Pharmaceutical Synthesis
Isoindoline-1,3-dione derivatives have gained significant attention for their potential use in pharmaceutical synthesis . The structure-activity relationships and biological properties of these derivatives are being studied with the aim of unlocking their potential as therapeutic agents .
Herbicides
These compounds are also being explored for their potential use as herbicides . The unique chemical structure and reactivity of these compounds make them suitable for this application .
Colorants and Dyes
Isoindoline-1,3-dione derivatives are used in the production of colorants and dyes . Their aromatic nature and the presence of carbonyl groups at positions 1 and 3 contribute to their color-producing properties .
Polymer Additives
These compounds are being investigated for their potential use as additives in polymers . They can enhance the properties of polymers, making them more suitable for various applications .
Organic Synthesis
Isoindoline-1,3-dione derivatives are used in organic synthesis . They can undergo various chemical reactions, making them useful in the synthesis of a wide range of organic compounds .
Photochromic Materials
These compounds are being explored for their potential use in the production of photochromic materials . These are materials that change color in response to light, and isoindoline-1,3-dione derivatives could play a key role in their production .
Antiseizure Medication
A new series of phthalimide derivatives, which include isoindoline-1,3-dione, were synthesized and investigated for their antiseizure activity . One compound with a para methoxy substituent exhibited anticonvulsant activity in the maximal electroshock (MES) model .
Cancer Research
Isoindoline-1,3-dione derivatives are also being studied for their potential use in cancer research . For example, one study found that a certain compound reduced cell viability in Raji cells, a type of cancer cell .
Mecanismo De Acción
Target of Action
The primary target of 2-(2-iodoethyl)isoindoline-1,3-dione is the human dopamine receptor D2 . This receptor plays a crucial role in the brain’s reward system and is involved in the regulation of mood, motivation, and attention.
Mode of Action
The compound interacts with the dopamine receptor D2 at its allosteric binding site
Biochemical Pathways
The affected pathways are likely related to dopamine signaling, given the compound’s interaction with the dopamine receptor D2 . The downstream effects of this interaction could potentially influence mood, motivation, and attention, although more research is needed to confirm these effects.
Pharmacokinetics
The compound’s affinity for the dopamine receptor d2 and some pharmacokinetic parameters were predicted in silico
Result of Action
One study suggested that isoindolines, a family of compounds to which 2-(2-iodoethyl)isoindoline-1,3-dione belongs, may have potential applications as antipsychotic agents . .
Propiedades
IUPAC Name |
2-(2-iodoethyl)isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8INO2/c11-5-6-12-9(13)7-3-1-2-4-8(7)10(12)14/h1-4H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMUTXBXKJDBQOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCI | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8INO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Isoindole-1,3(2H)-dione, 2-(2-iodoethyl)- | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



